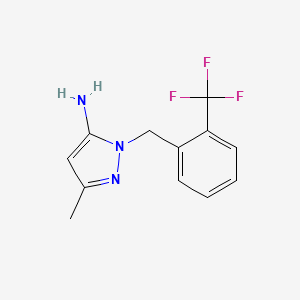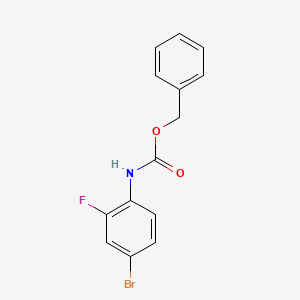
3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it a promising candidate for drug development, as well as for its potential use in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
This compound is often synthesized as a key intermediate in the creation of various heterocycles. For instance, research has shown that derivatives synthesized from related compounds exhibit significant antimicrobial activities. In one study, the synthesis of new pyrazoles and thieno[2,3-c]pyrazoles, starting from similar chloro-thienyl carbohydrazide derivatives, demonstrated in vitro antibacterial and antifungal activity, highlighting the compound's potential as a precursor for antimicrobial agents (Bakhite, Geies, & El-Kashef, 2000).
Heterocyclic Compound Synthesis
Another aspect of scientific research on this compound involves the synthesis of complex heterocyclic structures for potential pharmaceutical applications. A study detailed the creation of piperidinyl tetrahydrothieno[2,3-c]isoquinolines, a process starting from pyrrolyl carbohydrazide, a similar compound, which after several reactions yielded compounds with promising antibacterial and antifungal screening results (Zaki et al., 2021).
Polyheterocyclic Synthesis
Research also extends into the synthesis of polyheterocyclic compounds using this chemical as a foundation. For example, the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and related derivatives was achieved by reacting a similar carbohydrazide compound with various reagents. These synthetic pathways underscore the compound's versatility in contributing to the development of new heterocyclic compounds with potential biological activities (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).
Antimicrobial and Anti-inflammatory Studies
Further investigations into the compound's derivatives have shown significant antimicrobial and anti-inflammatory activities. A study synthesized 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives and evaluated them for in vitro antioxidant and anti-inflammatory activities. The results highlighted some compounds with potent activities, demonstrating the therapeutic potential of these derivatives (Mahajan et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide involves the condensation of 5-chloro-2-thiophenecarboxaldehyde with 4-pyridinecarboxaldehyde to form the corresponding Schiff base, which is then reacted with hydrazine hydrate to yield the desired product.", "Starting Materials": [ "5-chloro-2-thiophenecarboxaldehyde", "4-pyridinecarboxaldehyde", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 5-chloro-2-thiophenecarboxaldehyde and 4-pyridinecarboxaldehyde in ethanol in the presence of a catalytic amount of piperidine to form the corresponding Schiff base.", "Step 2: Addition of hydrazine hydrate to the reaction mixture and refluxing for several hours to yield the desired product, 3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide." ] } | |
CAS-Nummer |
1285630-57-0 |
Produktname |
3-(5-Chloro-2-thienyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide |
Molekularformel |
C14H10ClN5OS |
Molekulargewicht |
331.78 |
IUPAC-Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H10ClN5OS/c15-13-2-1-12(22-13)10-7-11(19-18-10)14(21)20-17-8-9-3-5-16-6-4-9/h1-8H,(H,18,19)(H,20,21)/b17-8+ |
InChI-Schlüssel |
OJYZFNXZNKBRET-CAOOACKPSA-N |
SMILES |
C1=CN=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



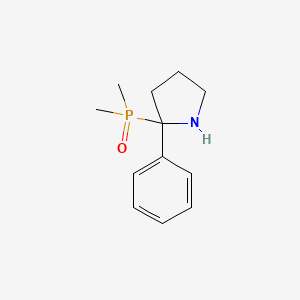
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2666846.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2666847.png)
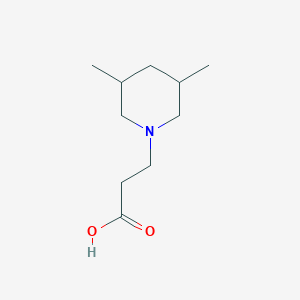

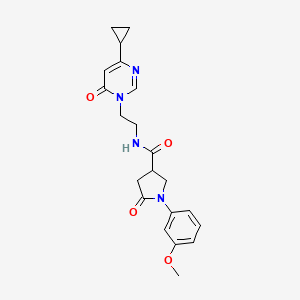
![2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2666859.png)
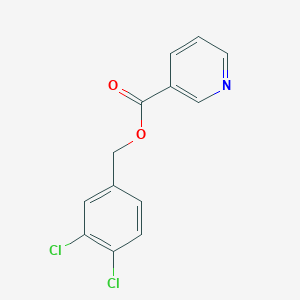


![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide](/img/structure/B2666864.png)

